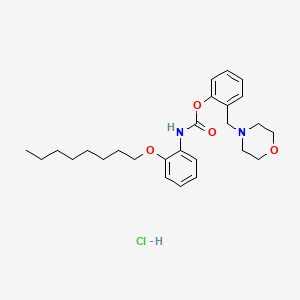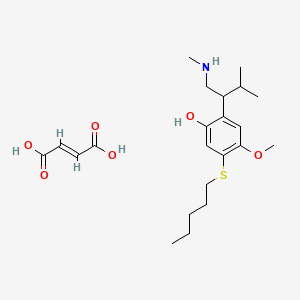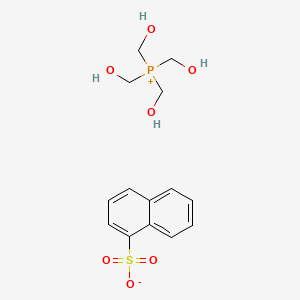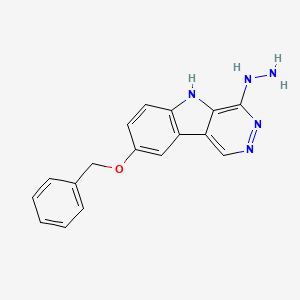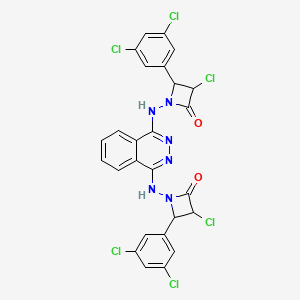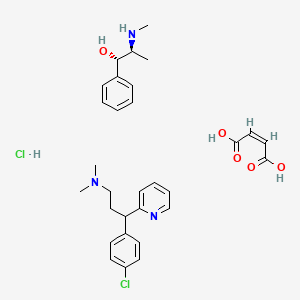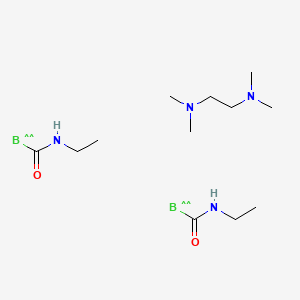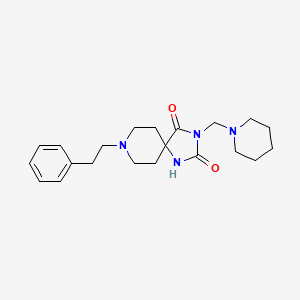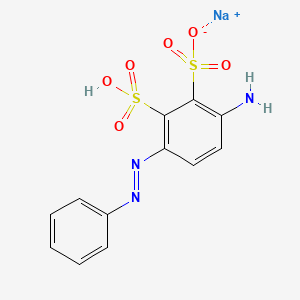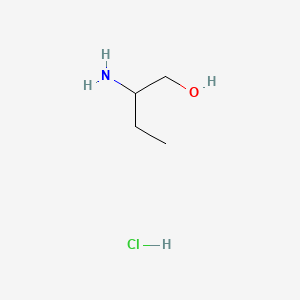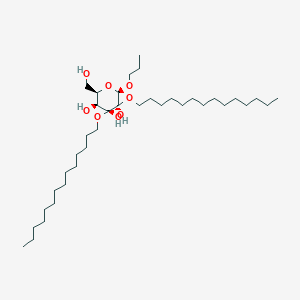
2-Amino-1-butanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-butanol hydrochloride typically involves the reaction of butene-1 with chlorine in the presence of acetonitrile. This reaction yields N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide. Further hydrolysis and removal of by-products lead to the formation of 2-amino-1-butanol, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The hydroxyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols.
Aplicaciones Científicas De Investigación
2-Amino-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including drugs and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with molecular targets and pathways. For example, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its antibacterial effects .
Comparación Con Compuestos Similares
- 1-Amino-2-butanol
- 2-Amino-3-methyl-1-butanol
- 4-Amino-1-butanol
- 2-Amino-1-propanol
Comparison: 2-Amino-1-butanol hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in the synthesis of ethambutol and other biologically active molecules. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
Propiedades
Número CAS |
5959-22-8 |
|---|---|
Fórmula molecular |
C4H12ClNO |
Peso molecular |
125.60 g/mol |
Nombre IUPAC |
2-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |
Clave InChI |
ORIVIUGYHFJFPH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


